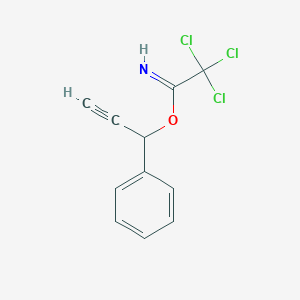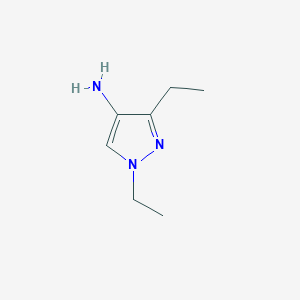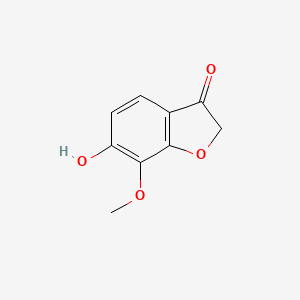
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate is an organic compound with the molecular formula C11H8Cl3NO. This compound is known for its unique structure, which includes a phenyl group, a propynyl group, and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 1-phenylprop-2-yn-1-ol with trichloroacetonitrile in the presence of a base. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Applications De Recherche Scientifique
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: The compound’s ability to form strong halogen bonds makes it useful in the design of functional materials, including liquid crystals and non-linear optical materials.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate exerts its effects involves its ability to participate in various chemical reactions. The trichloroethanimidate group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions. The phenyl and propynyl groups contribute to the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .
Comparaison Avec Des Composés Similaires
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate can be compared to other similar compounds, such as:
1-Phenylprop-2-yn-1-ol: This compound lacks the trichloroethanimidate group and is less reactive in substitution reactions.
1,3-Diphenylprop-2-yn-1-one: This compound has a similar propynyl group but differs in its overall structure and reactivity.
N-(1-Phenylprop-2-yn-1-yl)acetamide: This compound contains an acetamide group instead of the trichloroethanimidate group, leading to different chemical properties and applications
Propriétés
Numéro CAS |
918823-52-6 |
|---|---|
Formule moléculaire |
C11H8Cl3NO |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1-phenylprop-2-ynyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C11H8Cl3NO/c1-2-9(8-6-4-3-5-7-8)16-10(15)11(12,13)14/h1,3-7,9,15H |
Clé InChI |
ZKKVUCGKNNZMJW-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)




![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)


![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)

